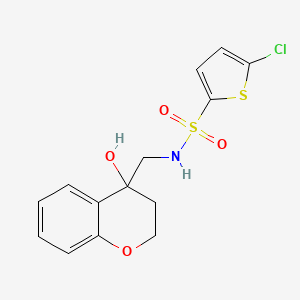

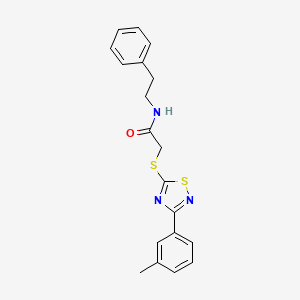

3-Chloro-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the pyridine ring could potentially undergo electrophilic aromatic substitution reactions . The sulfonyl group could act as a leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and halogen atoms could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Sulfonamide Applications in Cyclisations

Sulfonamides, including those structurally related to the mentioned compound, have been explored for their ability to terminate cationic cyclisations effectively. This process is crucial for the synthesis of pyrrolidines and homopiperidines, which are preferred in certain reactions over piperidines, even when trapping a tertiary carbocation. Such cyclisations are viable for efficiently forming polycyclic systems, indicating the compound's potential use in complex organic synthesis (Haskins & Knight, 2002).

Radical Reactions with Sulfur Dioxide

Another study demonstrates the synthesis of sulfonated tetrahydropyridine derivatives via a radical reaction with sulfur dioxide, which proceeds efficiently without any catalysts. This highlights the compound's potential application in generating sulfonated derivatives under mild conditions, which can be useful in various synthetic pathways (An & Wu, 2017).

Catalytic Applications

Magnetically separable graphene oxide anchored sulfonic acid has been shown to exhibit high catalytic activity for the synthesis of complex molecules. This indicates that related sulfonamide compounds could be used to modify surfaces for catalytic applications, providing a pathway for the synthesis of intricate molecular structures under environmentally friendly conditions (Zhang et al., 2016).

Antimicrobial Activity

The synthesis of heterocycles based on sulfonamide chemistry, such as pyrazoles, demonstrates significant antimicrobial activity. This suggests the potential of closely related compounds, like the one , in the development of new antimicrobial agents by exploiting their structural features to target microbial pathogens (El‐Emary, Al-muaikel, & Moustafa, 2002).

Oxidation Reagents

Pyridinium sulfonate chlorochromate (PSCC) has been synthesized as an oxidizing agent for organic substrates, transforming alcohols into carbonyl compounds under mild conditions. This indicates the utility of sulfonamide derivatives in oxidation reactions, providing a pathway for the synthesis of various organic compounds with precise functional group manipulation (Kassaee & Bekhradnia, 2004).

Vasodilator Applications

Compounds derived from reactions with sulfur trioxide, similar in functionality to the discussed molecule, have been found to act as vasodilators. These findings suggest the potential for developing new therapeutic agents that can modulate vascular tone and treat cardiovascular diseases (Mccall et al., 1983).

Eigenschaften

IUPAC Name |

3-chloro-2-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClF2N2O3S/c17-12-3-2-8-20-16(12)24-11-6-9-21(10-7-11)25(22,23)15-13(18)4-1-5-14(15)19/h1-5,8,11H,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWRPAAGJZLHPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Cl)S(=O)(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClF2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2886111.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)(1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2886112.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2886114.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2886116.png)

![1-(4-bromophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2886121.png)

![(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methanesulfonyl chloride](/img/structure/B2886122.png)

![1-butyl-5-(4-fluorophenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2886123.png)

![3-(((2-Chlorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2886125.png)